5-Methoxy-7-nitro-1H-indole
Overview
Description
5-Methoxy-7-nitro-1H-indole is a chemical compound that is used as an intermediate for chemical research and pharmaceutical .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives, including the Leimgruber–Batcho indole synthesis . The synthesized compounds are characterized by various physico-chemical and spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 5-Methoxy-7-nitro-1H-indole is characterized by an indole ring substituted at the 3-position . The structure can be analyzed using various physico-chemical and spectroscopic techniques .Chemical Reactions Analysis
Indole derivatives, including 5-Methoxy-7-nitro-1H-indole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have led to an increased interest in the synthesis of a variety of indole derivatives .Scientific Research Applications
Synthesis of Deuterium Labeled Standards : A study by Xu & Chen (2006) used a strategy to synthesize 5-[2H3]-methoxy-1H-indole, which was further used to yield 5-[2H3]-methoxy-N,N-dimethyltryptamine. This research contributes to the development of labeled compounds in chemical research and pharmacology (Xu & Chen, 2006).
Inhibition of AAA ATPase p97 : Alverez et al. (2015) explored the effects of various indole inhibitors, including methoxy-, nitro-derivatives on the inhibition of the p97 protein, an important target in cancer research (Alverez et al., 2015).
Methodology for Synthesizing Substituted 1-Methoxyindoles : Selvakumar et al. (2003) developed a route for synthesizing 1-methoxyindoles, including a variety of 2-substituted-1-methoxyindoles. This methodology is valuable for the synthesis of complex indole structures in organic chemistry (Selvakumar et al., 2003).
Fluorescent Organic Nanoparticles : Singh & Ansari (2017) synthesized nanoparticles of 3-styrylindoles, showing enhanced fluorescence in 3-(4-nitrostyryl)-5-methoxy-1H-indole. These findings have implications for materials science, particularly in the development of fluorescent materials (Singh & Ansari, 2017).
Indole-2-Acetic Acid Methyl Esters Synthesis : Modi, Oglesby & Archer (2003) worked on the synthesis of methyl 5-methoxyindole-2-acetate, exploring various intermediates and reactions. This research has implications in the synthesis of complex organic compounds (Modi et al., 2003).
Vinylation of Nitro-Substituted Indoles : Egris, Villacampa & Menéndez (2009) investigated the synthesis of 5-nitro-4-vinylindoles, offering a new procedure for creating aromatic systems containing an o-nitrovinyl moiety. This research provides a novel method for synthesizing indole derivatives (Egris et al., 2009).
Nucleophilic Substitution in Indole Chemistry : Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile for synthesizing trisubstituted indole derivatives. This research contributes to the field of organic synthesis, specifically in indole chemistry (Yamada et al., 2009).
Safety And Hazards
5-Methoxy-7-nitro-1H-indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of water .
properties
IUPAC Name |
5-methoxy-7-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGPVHABLSIDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646715 | |
Record name | 5-Methoxy-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-nitro-1H-indole | |
CAS RN |
10553-10-3 | |
Record name | 5-Methoxy-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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